Halogen Substitution Pattern Defines Abl Kinase Affinity: Class-Level Structure-Activity Relationships
In the pyrazolo[3,4-d]pyrimidine Abl inhibitor series, the combination of a para-fluoro substituent on the N1-phenyl ring and a meta-chloro (or optimally, a second para-fluoro) on the C4-benzylamino ring produced the highest affinity compound (15, Ki = 0.02 µM). In contrast, the non-halogenated parent (21) showed Ki = 0.4 µM, representing a 20-fold weaker affinity [1]. Compound 863446-97-3 uniquely places the 2,4-dichloro pattern on the N5-benzyl ring rather than the C4 position, representing an unexplored substitution vector. Molecular interaction field (MIF) analysis from the published series identified discrete energy minima for chlorine and fluorine probes within the Abl ATP-binding pocket hydrophobic regions I and II, predicting that appropriately positioned halogens can recapture binding energy lost upon scaffold modification [1]. While no direct enzymatic data exist for 863446-97-3, the published MIF maps and SAR trends for the class predict that the 2,4-dichloro regioisomer would differentially engage the chlorine-favorable minima compared to the 3,4-dichloro or 2,5-dichloro analogs.
| Evidence Dimension | Abl kinase binding affinity (Ki) as a function of halogen substitution pattern on pyrazolo[3,4-d]pyrimidine scaffold |
|---|---|
| Target Compound Data | No direct Ki data available for 863446-97-3 against Abl |
| Comparator Or Baseline | Compound 15 (N1-(4-F-Ph), C4-NHCH2(m-Cl-Ph), R2=F): Ki = 0.02 µM. Compound 21 (N1-Ph, C4-NHBn, R2=H): Ki = 0.4 µM. Compound 14 (N1-Ph, C4-NHCH2(o-F-Ph), R2=F): Ki = 0.10 µM. |
| Quantified Difference | 20-fold range in Ki (0.02–0.4 µM) driven solely by halogen identity and position within a single scaffold series. Quantitative prediction for 863446-97-3: not available. |
| Conditions | Cell-free Abl kinase inhibition assay; recombinant c-Abl; ATP concentration not explicitly reported in the public abstract. |
Why This Matters
Demonstrates that halogen pattern on the pyrazolo[3,4-d]pyrimidine scaffold is non-redundant; users requiring Abl or Src kinase activity cannot substitute 863446-97-3 with a different dichloro regioisomer and expect equivalent binding, based on established SAR from the most closely related published series.
- [1] Manetti, F.; Brullo, C.; Magnani, M.; Mosci, F.; Chelli, B.; Crespan, E.; Schenone, S.; Naldini, A.; Bruno, O.; Trincavelli, M. L.; Maga, G.; Carraro, F.; Martini, C.; Bondavalli, F.; Botta, M. Structure-Based Optimization of Pyrazolo[3,4-d]pyrimidines as Abl Inhibitors and Antiproliferative Agents toward Human Leukemia Cell Lines. J. Med. Chem. 2008, 51, 1252–1259. Table 1, Figure 1. View Source
